![molecular formula C18H20N2OS B2836940 2-{[4-(2-methylphenoxy)butyl]sulfanyl}-1H-1,3-benzodiazole CAS No. 874639-72-2](/img/structure/B2836940.png)
2-{[4-(2-methylphenoxy)butyl]sulfanyl}-1H-1,3-benzodiazole
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Overview
Description
2-{[4-(2-methylphenoxy)butyl]sulfanyl}-1H-1,3-benzodiazole is a chemical compound with the molecular formula C18H20N2OS . It has a molecular weight of 312.43. This product is intended for research use only.
Molecular Structure Analysis
The molecular structure of 2-{[4-(2-methylphenoxy)butyl]sulfanyl}-1H-1,3-benzodiazole consists of 18 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom .Scientific Research Applications
Antimicrobial Activity
The occurrence of drug-resistant bacterial infections necessitates the development of new antibacterial agents with mechanisms of action different from traditional antibiotics. Benzophenone, indole, and benzimidazole moieties are crucial frameworks for innovative drug discovery. In a study, new benzimidazole-bridged benzophenone-substituted indole derivatives were synthesized and characterized . Among these compounds, 2-(4-Benzoyl-2-bromo-phenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl-1H-benzo [d]imidazol-1-yl]ethanone (11a) demonstrated potent antimicrobial activity. Further in silico studies supported its efficacy, making it a promising candidate for combating bacterial infections.
FtsZ Inhibition
FtsZ, a key functional protein in bacterial cell division, is considered a potential target for novel antibacterial agents. Compounds 11b, 11e, 11f, and 11h (from the same series) were identified as potent molecules through docking studies. Their binding affinity to FtsZ correlated with their in vitro antimicrobial activity . Inhibiting FtsZ could disrupt bacterial cell division, providing a novel avenue for combating drug-resistant bacteria.
Photophysical Applications
Benzimidazole derivatives often exhibit interesting photophysical properties. Researchers could explore its fluorescence, phosphorescence, or other optical characteristics for applications in sensors, imaging, or optoelectronics.
Mechanism of Action
Target of Action
Benzimidazole compounds are known to have a broad range of biological activities and can affect various strains of microorganisms .
Mode of Action
Benzimidazole derivatives are known to act as mixed type inhibitors, exhibiting stronger inhibitive effect on the cathodic reaction than on the anodic one .
Biochemical Pathways
Benzimidazole compounds are known to interact with various biochemical pathways due to their broad range of biological activities .
Result of Action
Benzimidazole compounds are known to have a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
2-[4-(2-methylphenoxy)butylsulfanyl]-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS/c1-14-8-2-5-11-17(14)21-12-6-7-13-22-18-19-15-9-3-4-10-16(15)20-18/h2-5,8-11H,6-7,12-13H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAEWTGUQIOVGMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCCSC2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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